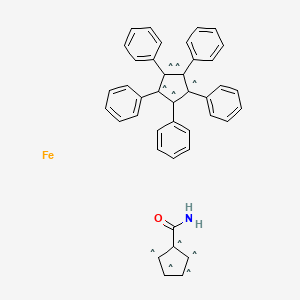
Bis(cyclopentadienyl)tungsten(IV) dichloride, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(cyclopentadienyl)tungsten(IV) dichloride: is an organometallic compound with the chemical formula C₁₀H₁₀Cl₂WThis compound is a green powder that is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(cyclopentadienyl)tungsten(IV) dichloride can be synthesized through the reaction of tungsten hexachloride with cyclopentadiene in the presence of a reducing agent. The reaction typically occurs in an inert atmosphere to prevent oxidation .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves the same principles as laboratory preparation, scaled up to meet industrial demands. The process requires careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(cyclopentadienyl)tungsten(IV) dichloride can undergo oxidation reactions, forming higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The compound can participate in substitution reactions where the chloride ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Ligands like phosphines or amines can be used under controlled conditions.
Major Products:
Oxidation: Higher oxidation state tungsten compounds.
Reduction: Lower oxidation state tungsten species.
Substitution: Various substituted tungsten complexes.
Scientific Research Applications
Chemistry: Bis(cyclopentadienyl)tungsten(IV) dichloride is used as a catalyst in various organic reactions, including polymerization and hydrogenation .
Biology and Medicine:
Industry: The compound is used in the production of advanced materials and as a precursor for other tungsten-containing compounds .
Mechanism of Action
The mechanism by which bis(cyclopentadienyl)tungsten(IV) dichloride exerts its effects involves the interaction of the tungsten center with various substrates. The cyclopentadienyl ligands stabilize the tungsten center, allowing it to participate in a range of chemical reactions. The chloride ligands can be substituted, enabling the formation of diverse tungsten complexes .
Comparison with Similar Compounds
- Bis(cyclopentadienyl)titanium(IV) dichloride
- Bis(cyclopentadienyl)hafnium(IV) dichloride
- Bis(cyclopentadienyl)zirconium(IV) dichloride
Uniqueness: Bis(cyclopentadienyl)tungsten(IV) dichloride is unique due to the presence of tungsten, which imparts distinct chemical properties compared to its titanium, hafnium, and zirconium counterparts. Tungsten’s higher atomic weight and different electronic configuration result in unique reactivity and stability characteristics .
Properties
Molecular Formula |
C10H10Cl2W |
|---|---|
Molecular Weight |
384.9 g/mol |
InChI |
InChI=1S/2C5H5.2ClH.W/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 |
InChI Key |
GXMZHFAZTNJTEW-UHFFFAOYSA-L |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.Cl[W]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















